molecular formula C17H19N3O4 B2558776 [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate CAS No. 930888-08-7

[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate

Cat. No.: B2558776
CAS No.: 930888-08-7
M. Wt: 329.356
InChI Key: KUDOFRIQLRCDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

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Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and can be confirmed through experimental analysis .

Mechanism of Action

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Safety and Hazards

Safety and hazards of a compound depend on its reactivity, toxicity, and other properties. Some compounds with cyano groups can be hazardous due to their potential to release toxic cyanide gas .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. For example, if the compound shows promising activity in a biological system, it might be studied further as a potential drug .

Properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(21)19-14-7-3-12(4-8-14)16(23)24-9-15(22)20-17(2,10-18)13-5-6-13/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOFRIQLRCDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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